Diversity oriented and chemoenzymatic synthesis of densely functionalized pyrrolidines through a highly diastereoselective Ugi multicomponent reaction†
Organic & Biomolecular Chemistry Pub Date: 2011-11-03 DOI: 10.1039/C1OB06632C
Abstract
A highly diastereoselective

Recommended Literature
- [1] Solar thermal catalytic reforming of natural gas: a review on chemistry, catalysis and system design
- [2] Controllable interfacial electron transfer induced by heterointerfaced sulfur-based catalysts with less electronegative anions for boosted hydrogen evolution reaction in the universal pH range†
- [3] Doping high-surface-area mesoporous TiO2 microspheres with carbonate for visible light hydrogen production†
- [4] Theoretical study on the influence of a secondary metal on the Cu(110) surface in the presence of H2O for methanol decomposition†
- [5] Hydrogen-abstraction reactions from silanes. Part I. The reactions of methyl radicals with trichlorosilane, methyldichlorosilane, and methyltrichlorosilane
- [6] The stability of the cobaltous thiocyanate complex in ethyl alcohol-water mixtures and the photometric determination of cobalt
- [7] Ruthenium catalysed N-alkylation of amines with alcohols
- [8] Ultra-long cycle life and binder-free manganese-cobalt oxide supercapacitor electrodes through photonic nanostructuring†
- [9] Index of authors' names
- [10] A mixed-ligand strategy regulates thorium-based MOFs†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 10195-79-6
-
CAS no.: 1644-82-2
-
CAS no.: 125804-28-6